(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one
Description
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazolones This compound is characterized by its unique structure, which includes an indole moiety, a thiazolone ring, and a nitro group
Properties
IUPAC Name |
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-2-16-8-4-3-6(17(20)21)5-7(8)9(12(16)19)10-11(18)15-13(14)22-10/h3-5H,2H2,1H3,(H2,14,15,18)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKUNXXXIVTFC-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C3C(=O)N=C(S3)N)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C(=C/3\C(=O)N=C(S3)N)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Thiazolone Ring: The thiazolone ring can be synthesized by reacting a thioamide with a haloketone under basic conditions.
Coupling Reactions: The final step involves coupling the indole moiety with the thiazolone ring, which can be achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and indole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and amino positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and strong bases like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with various functional groups replacing the original nitro or amino groups.
Scientific Research Applications
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use as a catalyst in various chemical reactions and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell proliferation, apoptosis, and differentiation by interacting with key proteins and receptors.
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of DNA and inhibiting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-amino-5-(1-methyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one: Similar structure but with a methyl group instead of an ethyl group.
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-thione: Similar structure but with a thione group instead of a thiazolone ring.
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-amine: Similar structure but with an amine group instead of a thiazolone ring.
Uniqueness
(5Z)-2-amino-5-(1-ethyl-5-nitro-2-oxoindol-3-ylidene)-1,3-thiazol-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
